6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with NAD(P)H: quinone oxidoreductase (NQO1), an enzyme involved in the reduction of quinones to hydroquinones . This interaction can modulate the enzyme’s activity, potentially affecting cellular redox states and oxidative stress responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in various human cancer cell lines, including lung and breast cancer cells . These effects are mediated through the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that its cytotoxic effects can persist for extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . These findings highlight the importance of determining the optimal dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. This compound can be transported by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Its distribution within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
6-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNUTAJVRZNVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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